Subtype Selectivity: 85-Fold Specificity for α4β2 over α3β4 nAChRs
CP-601927 demonstrates high selectivity for the α4β2 nAChR subtype. In direct binding assays, it exhibits a Ki of 1.2 nM for α4β2, compared to a Ki of 102 nM for the α3β4 subtype, resulting in an 85-fold selectivity ratio . This contrasts sharply with its enantiomer, CP-601932, which shows no selectivity, binding to both α4β2 and α3β4 with a Ki of 21 nM .
| Evidence Dimension | Binding Affinity (Ki) at nAChR Subtypes |
|---|---|
| Target Compound Data | α4β2 Ki = 1.2 nM; α3β4 Ki = 102 nM |
| Comparator Or Baseline | CP-601932: α4β2 Ki = 21 nM; α3β4 Ki = 21 nM |
| Quantified Difference | CP-601927: 85-fold selectivity (α4β2/α3β4). CP-601932: 1-fold selectivity (non-selective). |
| Conditions | Radioligand binding assay on recombinant human nAChR subtypes. |
Why This Matters
For researchers investigating α4β2-specific pharmacology in CNS disorders, using CP-601927 minimizes confounding effects from α3β4 receptor activation, a critical factor for data reproducibility and mechanistic clarity.
